molecular formula C11H19NO2 B2481767 1-Methyl-3,4,4a,5,6,7,8,8a-octahydro-2H-quinoline-4-carboxylic acid CAS No. 1544192-25-7

1-Methyl-3,4,4a,5,6,7,8,8a-octahydro-2H-quinoline-4-carboxylic acid

Cat. No.: B2481767
CAS No.: 1544192-25-7
M. Wt: 197.278
InChI Key: UNHYVUZVUUOOIN-UHFFFAOYSA-N
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Description

1-Methyl-3,4,4a,5,6,7,8,8a-octahydro-2H-quinoline-4-carboxylic acid is a bicyclic quinoline derivative characterized by a partially hydrogenated quinoline core with a carboxylic acid substituent at position 4 and a methyl group at position 1. The octahydro framework indicates saturation across the fused bicyclic system, which likely enhances conformational rigidity compared to fully aromatic quinolines.

Properties

IUPAC Name

1-methyl-3,4,4a,5,6,7,8,8a-octahydro-2H-quinoline-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO2/c1-12-7-6-9(11(13)14)8-4-2-3-5-10(8)12/h8-10H,2-7H2,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNHYVUZVUUOOIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(C2C1CCCC2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-3,4,4a,5,6,7,8,8a-octahydro-2H-quinoline-4-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the hydrogenation of quinoline derivatives in the presence of a catalyst such as palladium on carbon (Pd/C) under high pressure and temperature. The carboxylic acid group can be introduced through subsequent oxidation reactions using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Industrial Production Methods

Industrial production of this compound may involve large-scale hydrogenation processes using continuous flow reactors to ensure efficient and consistent production. The use of robust catalysts and optimized reaction conditions is crucial to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

1-Methyl-3,4,4a,5,6,7,8,8a-octahydro-2H-quinoline-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The carboxylic acid group can be further oxidized to form derivatives such as quinoline-4-carboxylates.

    Reduction: The compound can be reduced to form alcohol derivatives using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The hydrogen atoms on the quinoline ring can be substituted with different functional groups using electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halogenating agents (e.g., N-bromosuccinimide), organometallic reagents (e.g., Grignard reagents)

Major Products Formed

    Oxidation: Quinoline-4-carboxylates

    Reduction: Quinoline-4-alcohols

    Substitution: Various substituted quinoline derivatives

Scientific Research Applications

1-Methyl-3,4,4a,5,6,7,8,8a-octahydro-2H-quinoline-4-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Methyl-3,4,4a,5,6,7,8,8a-octahydro-2H-quinoline-4-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The carboxylic acid group can form hydrogen bonds with target proteins, enhancing binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Substituent Effects

The following table summarizes key structural differences between the target compound and related quinolinecarboxylic acids:

Compound Name Molecular Formula Molecular Weight Key Substituents Rigidity/Saturation
1-Methyl-3,4,4a,5,6,7,8,8a-octahydro-2H-quinoline-4-carboxylic acid C₁₁H₁₇NO₂ 207.26* -COOH (C4), -CH₃ (N1) Partially hydrogenated (octahydro)
8-Hydroxy-2-oxo-1,2-dihydro-4-quinolinecarboxylic acid (Zeanic acid) C₁₀H₇NO₄ 205.17 -COOH (C4), -OH (C8), =O (C2) Aromatic with dihydro region
2-Methyl-4-oxo-1,4-dihydro-8-quinolinecarboxylic acid C₁₁H₉NO₃ 203.19 -COOH (C4), -CH₃ (C2), =O (C4) Partially unsaturated (1,4-dihydro)
1-(1,1-Dimethylethyl)-6,7,8-trifluoro-4-oxo-3-quinolinecarboxylic acid C₁₄H₁₂F₃NO₃ 299.25 -COOH (C3), -C(CH₃)₃ (N1), -F (C6, C7, C8) Fluorinated aromatic core

Key Observations :

  • Functional Groups : The presence of a carboxylic acid at C4 is conserved across all analogs, but additional groups (e.g., hydroxy, oxo, fluorine) modulate reactivity. For example, Zeanic acid’s C8 hydroxyl group may enhance hydrogen-bonding capacity, while fluorinated derivatives () exhibit increased lipophilicity and metabolic stability .
Physicochemical Properties

Data from related compounds suggest trends in molecular weight, polarity, and stability:

Property Target Compound Zeanic Acid 2-Methyl-4-oxo Analog Fluorinated Derivative
Molecular Weight 207.26 205.17 203.19 299.25
Polarity Moderate High (due to -OH) Moderate Low (fluorine substituents)
Thermal Stability Likely high* Unknown Unknown High (fluorine enhances stability)

*Inferred from hydrogenated structures in , where saturated analogs showed stability during synthesis .

Biological Activity

1-Methyl-3,4,4a,5,6,7,8,8a-octahydro-2H-quinoline-4-carboxylic acid is a compound belonging to the quinoline family, known for its diverse biological activities. This article explores its biological activity through various studies and findings.

  • IUPAC Name : this compound
  • Molecular Formula : C₁₁H₁₉NO₂
  • Molecular Weight : 201.28 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The carboxylic acid group can form hydrogen bonds with proteins or enzymes, enhancing binding affinity and specificity. This interaction is crucial for its potential therapeutic applications.

Antimicrobial Activity

Research indicates that quinoline derivatives exhibit significant antimicrobial properties. A study on related compounds showed that modifications at specific positions could enhance antibacterial efficacy. For instance, the presence of a methyl group at the 5-position increased in vitro potency against various bacterial strains .

Anticancer Properties

This compound has been investigated for its anticancer potential. In vitro studies demonstrated that certain derivatives of quinoline exhibited cytotoxic effects against cancer cell lines. For example, derivatives containing a carboxylic acid group have shown promise in inducing apoptosis in cancer cells .

Case Studies

  • Antibacterial Study : A series of quinoline derivatives were synthesized and tested for antibacterial activity. The study found that compounds with a methyl substitution at specific positions had enhanced activity compared to their hydrogen analogs. This suggests that structural modifications can significantly impact biological efficacy .
  • Anticancer Evaluation : In a study evaluating the anticancer effects of quinoline derivatives on K562 cells (a human leukemia cell line), it was found that certain compounds induced G2/M cell cycle arrest and promoted apoptosis. The mechanism involved the activation of apoptotic pathways and inhibition of cell proliferation .

Data Table: Biological Activity Summary

PropertyDescriptionReference
Antimicrobial ActivityEnhanced potency with methyl substitution
Anticancer ActivityInduces apoptosis in K562 leukemia cells
MechanismBinds to target proteins via carboxylic acid
Structure-Activity RelationshipModifications at specific positions affect potency

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